Nemonoxacin

Description

Properties

IUPAC Name |

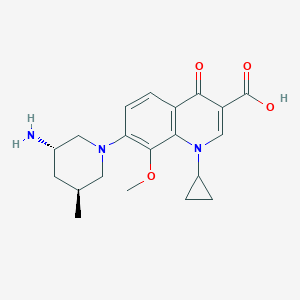

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPQPGFLVZTJOR-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958907 |

Source

|

| Record name | Nemonoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378746-64-6 |

Source

|

| Record name | Nemonoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378746-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemonoxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0378746646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemonoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nemonoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMONOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94L0PVO94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nemonoxacin's Mechanism of Action Against DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel, non-fluorinated quinolone antibacterial agent that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens. Its mechanism of action, like other quinolones, involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antimicrobial therapy. This guide provides a detailed technical overview of the core mechanism by which this compound targets and inhibits DNA gyrase, incorporating available data, experimental methodologies, and visual representations of the key processes.

Core Mechanism of Action: Targeting the DNA Gyrase-DNA Complex

This compound exerts its bactericidal effects by targeting and stabilizing a transient intermediate in the DNA gyrase catalytic cycle known as the cleavage complex. This ternary complex consists of DNA gyrase, the DNA substrate, and the bound this compound molecule.

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), introduces negative supercoils into DNA. This process is crucial for relieving the topological stress that arises during DNA replication and transcription. The enzyme achieves this by creating a transient double-strand break in one segment of DNA (the G-segment), passing another segment (the T-segment) through the break, and then resealing the break.

This compound intervenes in this process by binding to the DNA-gyrase complex, effectively trapping it in the cleaved state.[1] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks within the bacterial chromosome.[1] These breaks are potent triggers of the bacterial SOS response and, if left unrepaired, ultimately lead to cell death.[1]

A key structural feature of this compound is the C-8 methoxy group, which is reported to enhance its dual-inhibitory activity against both DNA gyrase and topoisomerase IV.[2][3] This dual-targeting mechanism is significant as it can reduce the likelihood of the development of resistance arising from a single-point mutation in either target enzyme.[2][3]

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound against a range of bacterial pathogens, presented as Minimum Inhibitory Concentrations (MICs). It is important to note that while extensive MIC data is available, specific IC₅₀ or Kᵢ values for this compound against purified DNA gyrase and topoisomerase IV are not widely reported in publicly available literature. The provided MIC values reflect the whole-cell activity of the drug.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain Type | This compound MIC (μg/mL) | Comparator MICs (μg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 (MIC₉₀) | Levofloxacin: 2 (MIC₉₀), Moxifloxacin: 0.25 (MIC₉₀) |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.03 (MIC₉₀) | - |

| Streptococcus pneumoniae | Levofloxacin-Non-susceptible | 0.06 (MIC₉₀) | Levofloxacin: ≥ 4, Moxifloxacin: 0.25 (MIC₉₀) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.03 (MIC₉₀) | - |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 (MIC₉₀) | - |

| Staphylococcus aureus | Community-Acquired MRSA (CA-MRSA) | 0.06 (MIC₉₀) | - |

| Enterococcus faecalis | Vancomycin-Susceptible | 2 (MIC₉₀) | - |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 16 (MIC₉₀) | - |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | This compound MIC (μg/mL) | Comparator MICs (μg/mL) |

| Escherichia coli | 32 (MIC₉₀) | - |

| Proteus mirabilis | 16 (MIC₉₀) | - |

| Pseudomonas aeruginosa | 32 (MIC₉₀) | - |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the activity of quinolone antibiotics like this compound against DNA gyrase.

DNA Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (E. coli or other bacterial source)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

-

This compound stock solution (in DMSO or water)

-

Stop Solution/Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Assay Buffer

-

1 µL relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL this compound dilution (or vehicle control)

-

x µL sterile distilled water to a final volume of 19 µL

-

-

Initiate the reaction by adding 1 µL of DNA gyrase.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control. The IC₅₀ value is the concentration of this compound that inhibits 50% of the supercoiling activity.

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent DNA-gyrase cleavage complex, leading to the formation of linear DNA from a supercoiled plasmid substrate.

Materials:

-

Purified DNA gyrase

-

Supercoiled circular plasmid DNA (e.g., pBR322)

-

5X Cleavage Buffer (similar to assay buffer but lacking ATP)

-

This compound stock solution

-

Proteinase K

-

Sodium Dodecyl Sulfate (SDS)

-

Stop Solution/Loading Dye

-

Agarose, electrophoresis buffers, and staining reagents as for the supercoiling assay

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Cleavage Buffer

-

1 µL supercoiled pBR322 DNA (e.g., 0.5 µg)

-

1 µL this compound dilution (or vehicle control)

-

x µL sterile distilled water to a final volume of 19 µL

-

-

Initiate the reaction by adding 1 µL of DNA gyrase.

-

Incubate the reactions at 37°C for 30 minutes.

-

To trap the cleavage complex, add 2 µL of 10% SDS and 1 µL of Proteinase K (e.g., 20 mg/mL), and incubate for a further 30 minutes at 37°C.

-

Add 4 µL of Stop Solution/Loading Dye.

-

Analyze the samples by agarose gel electrophoresis as described for the supercoiling assay.

-

The stabilization of the cleavage complex is indicated by the appearance of a linear DNA band. The concentration of this compound that produces the maximum amount of linear DNA is determined.

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of this compound's action and the workflows of the key experimental assays.

Conclusion

This compound's potent antibacterial activity stems from its effective inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome. While detailed enzymatic and structural data for this compound are not as readily available as for some other quinolones, the existing in vitro activity data and the well-established mechanism of the quinolone class provide a strong foundation for understanding its mode of action. Further research into the specific molecular interactions of this compound with its target enzymes will undoubtedly provide valuable insights for the future development of this important class of antibiotics.

References

- 1. In Vitro Resistance Development to this compound in Streptococcus pneumoniae: A Unique Profile for a Novel Nonfluorinated Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Nemonoxacin: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nemonoxacin, a novel non-fluorinated quinolone antibiotic, has emerged as a significant agent in the fight against a wide spectrum of bacterial pathogens, including resistant strains. This technical guide provides an in-depth exploration of its chemical structure and a detailed overview of its synthesis pathways, tailored for professionals in the field of drug discovery and development.

Chemical Structure of this compound

This compound is chemically known as 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid.[1][2] Its molecular formula is C₂₀H₂₅N₃O₄, with a molecular weight of 371.44 g/mol for the free base.[1][2][3]

The structure of this compound is characterized by several key features that contribute to its potent antibacterial activity and favorable pharmacokinetic profile:

-

Quinolone Core: The fundamental scaffold is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is essential for its mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV.

-

Non-fluorinated at C-6: Unlike many other quinolones, this compound lacks a fluorine atom at the C-6 position. This modification is believed to contribute to its improved safety profile, particularly regarding phototoxicity.[4][5]

-

C-8 Methoxy Group: The presence of a methoxy group at the C-8 position enhances its activity against Gram-positive bacteria and is crucial for its dual-targeting mechanism.[5][6]

-

N-1 Cyclopropyl Group: A cyclopropyl substituent at the N-1 position is a common feature in potent quinolones, contributing to overall antibacterial efficacy.[4][5]

-

C-7 Substituted Piperidine Ring: A (3S,5S)-3-amino-5-methylpiperidine moiety at the C-7 position plays a significant role in its broad spectrum of activity and potency against resistant pathogens.[1][6]

| Property | Value |

| IUPAC Name | 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid[1][2] |

| Molecular Formula | C₂₀H₂₅N₃O₄[1][2][4][5] |

| Molecular Weight | 371.44 g/mol (free base)[2][3] |

| CAS Number | 378746-64-6[1] |

Synthesis Pathways of this compound

The synthesis of this compound is a multi-step process that involves the construction of the quinolone core followed by the introduction of the chiral piperidine side chain. While specific proprietary details may vary, the general synthetic strategy can be outlined based on information from patents and chemical synthesis literature.

A plausible synthetic route involves the following key stages:

-

Synthesis of the Quinolone Core: This is often achieved through a variation of the Gould-Jacobs reaction, a classical method for quinoline synthesis.[1][2]

-

Synthesis of the Chiral Side Chain: The enantiomerically pure (3S,5S)-3-amino-5-methylpiperidine is a crucial intermediate.

-

Coupling of the Side Chain and Final Elaboration: The final step involves the nucleophilic substitution of a leaving group on the quinolone core by the chiral piperidine.

Below is a logical representation of a potential synthesis pathway:

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are proprietary, the following sections outline the general methodologies for the key transformations, based on established chemical principles and patent literature.

1. Synthesis of the Quinolone Core (e.g., 7-Fluoro-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid)

This synthesis typically starts from a suitably substituted aniline and proceeds via a Gould-Jacobs-type reaction.

-

Step 1: Condensation: A substituted aniline (e.g., 2-methoxy-3-fluoro-cyclopropylaniline) is reacted with diethyl ethoxymethylenemalonate in a suitable solvent. The reaction is typically heated to drive the condensation and elimination of ethanol.

-

Step 2: Cyclization: The resulting anilinomethylenemalonate intermediate is subjected to high-temperature thermal cyclization. This step is crucial for the formation of the quinolone ring system.

-

Step 3: Saponification: The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

-

Step 4: Halogenation (if necessary): If not already present, a halogen (e.g., fluorine or chlorine) is introduced at the 7-position to serve as a leaving group for the subsequent coupling reaction.

Quantitative Data (Illustrative):

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Substituted Aniline, Diethyl ethoxymethylenemalonate | Heat, Solvent (e.g., Dowtherm A) | Anilinomethylenemalonate | 85-95 |

| 2 | Anilinomethylenemalonate | High Temperature (e.g., 250 °C) | Quinolone Ester | 70-85 |

| 3 | Quinolone Ester | NaOH or KOH, H₂O/Ethanol, Reflux | Quinolone Carboxylic Acid | 90-98 |

2. Synthesis of (3S,5S)-3-Amino-5-methylpiperidine

This chiral intermediate is critical for the stereochemistry of the final drug. Its synthesis can be achieved through various enantioselective methods, or it can be obtained from commercial sources. A potential synthetic approach could involve:

-

Asymmetric synthesis: Utilizing chiral auxiliaries or catalysts to introduce the desired stereocenters.

-

Resolution: Separating a racemic mixture of 3-amino-5-methylpiperidine into its individual enantiomers.

3. Coupling Reaction and Final Deprotection

The final steps involve the coupling of the quinolone core with the chiral side chain.

-

Step 1: Coupling: The 7-halo-quinolone core is reacted with a protected form of (3S,5S)-3-amino-5-methylpiperidine in the presence of a base (e.g., potassium carbonate or a non-nucleophilic organic base) in a polar aprotic solvent such as DMF or DMSO. The reaction is a nucleophilic aromatic substitution.

-

Step 2: Deprotection: The protecting group on the amino function of the piperidine ring is removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group) to yield the final this compound molecule.

-

Step 3: Salt Formation: For pharmaceutical use, the this compound free base is often converted to a salt, such as the malate salt, to improve its solubility and stability. This is typically achieved by reacting the free base with the corresponding acid in a suitable solvent system. Recent patents describe the preparation of this compound malate by dissolving the free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent, followed by cooling crystallization.[3][7]

Quantitative Data (Illustrative):

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | 7-Halo-quinolone Core, Protected Piperidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Protected this compound | 75-90 |

| 2 | Protected this compound | Acid (e.g., HCl or TFA) | This compound | 90-98 |

| 3 | This compound, D,L-Malic Acid | C1-C3 Alcohol/Water, Heat then Cool | This compound Malate | >95 |

Logical Workflow for this compound Synthesis

The overall process can be visualized as a logical workflow from starting materials to the final active pharmaceutical ingredient (API).

Caption: General workflow for the synthesis of this compound API.

This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. For detailed experimental procedures and safety information, it is essential to consult the primary patent literature and relevant scientific publications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Bacterial Resistance to Nemonoxacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in vitro activity against a broad spectrum of clinically significant pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] Its unique C-8-methoxy structure distinguishes it from traditional fluoroquinolones, contributing to a favorable profile in overcoming some existing resistance mechanisms.[3][4] However, as with any antimicrobial agent, the development of bacterial resistance is an inevitable concern. This technical guide provides an in-depth analysis of the mechanisms underlying the development of bacterial resistance to this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Resistance

The primary mechanisms by which bacteria develop resistance to quinolones, including this compound, involve modifications of the drug's primary targets and, to a lesser extent, alterations in drug accumulation via efflux pumps.[5][6]

Target Site Mutations

This compound, like other quinolones, exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[7][8] These enzymes are critical for DNA replication, repair, and recombination. Resistance predominantly arises from spontaneous point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of these genes, which reduces the binding affinity of this compound to its targets.[9][10]

-

Streptococcus pneumoniae : In vitro stepwise resistance selection studies have shown that exposure of S. pneumoniae to this compound leads to a limited increase in Minimum Inhibitory Concentrations (MICs), typically an eightfold loss of potency after three steps.[9] Notably, mutations selected by this compound were primarily found in GyrA, GyrB, and ParE, while sparing ParC, a key driver of resistance to fluoroquinolones in clinical isolates of S. pneumoniae.[9] One study identified a Ser81-Tyr mutation in GyrA in a wild-type S. pneumoniae strain after the first step of exposure to this compound.[9]

-

Staphylococcus aureus : For S. aureus, resistance to this compound is also associated with mutations in the QRDRs of gyrA and parC.[10][11] Studies have identified that clinical isolates of MRSA resistant to this compound often harbor a mutation at the S84→L position in GyrA.[11][12] The combination of mutations in both gyrA (S84→L) and parC (E84→K) has been identified as a risk factor for reduced susceptibility.[11][12] Interestingly, in some in vitro studies, the MIC values for S. aureus did not increase during exposure to this compound over three cycles of stepwise resistance selection, suggesting a higher barrier to resistance development compared to other fluoroquinolones.[13][[“]]

Efflux Pumps

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration.[15][16] While the role of efflux pumps in high-level quinolone resistance is often secondary to target site mutations, they can contribute to low-level resistance and facilitate the selection of more resistant mutants.[15] In the context of this compound, studies in S. pneumoniae have suggested that efflux pumps do not play a major role in the development of resistance. The inclusion of the efflux pump inhibitor reserpine did not significantly alter the MICs of this compound against resistant mutants.[9] However, the potential involvement of other classes of efflux pumps cannot be entirely ruled out.[9]

Quantitative Data on this compound Resistance

The following tables summarize the in vitro activity of this compound and the development of resistance in key Gram-positive pathogens.

Table 1: In Vitro Activity of this compound Against Gram-Positive Cocci

| Bacterial Species | Resistance Phenotype | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.015 - 0.25 | 0.06 | 0.12 |

| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.015 - 0.5 | 0.06 | 0.25 |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.015 - 0.5 | 0.03 | 0.06 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.015 - 4 | 0.25 | 1 |

| Enterococcus faecalis | Vancomycin-Susceptible | 0.03 - 2 | 0.25 | 0.5 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.12 - 2 | 0.5 | 1 |

Data compiled from multiple in vitro susceptibility studies.[2][8]

Table 2: Stepwise Resistance Selection in Streptococcus pneumoniae

| Step of Exposure | This compound MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Garenoxacin MIC (μg/mL) |

| Parental Strain | 0.03 | 1 | 0.06 |

| Step 1 | 0.25 | 4 | 0.12 |

| Step 2 | 0.25 | 16 | 0.5 |

| Step 3 | 0.5 | 64 | 2 |

| Step 4 | Not Subculturable | 256 | 16 |

Adapted from an in vitro study on stepwise resistance selection.[9] The inability to subculture the fourth-step mutant selected with this compound suggests a high fitness cost associated with resistance.[9]

Experimental Protocols

Stepwise Resistance Selection

This method is used to induce resistance in vitro by exposing a bacterial strain to sub-inhibitory concentrations of an antibiotic over multiple passages.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture.

-

MIC Determination: The initial MIC of the parental strain is determined using a standard method such as broth microdilution or agar dilution.

-

First Passage: The bacterial suspension is inoculated into a medium containing the antibiotic at a concentration of 0.5x the MIC.

-

Incubation: The culture is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Selection of Mutants: The culture from the highest concentration of antibiotic that shows growth is used for the next passage.

-

Subsequent Passages: The selected mutants are then subjected to a new round of MIC determination, and the process is repeated for a defined number of passages, each time using the progeny from the previous step as the inoculum.

-

Analysis: The MIC of the mutants at each step is recorded to determine the fold-increase in resistance.

QRDR Sequencing

This molecular technique is employed to identify specific mutations in the target genes (gyrA, gyrB, parC, parE) that confer resistance.

Protocol:

-

Genomic DNA Extraction: Genomic DNA is extracted from both the parental and the resistant mutant bacterial strains.

-

PCR Amplification: The QRDRs of the target genes are amplified using specific primers.

-

PCR Product Purification: The amplified DNA fragments are purified to remove primers and other contaminants.

-

DNA Sequencing: The purified PCR products are sequenced using an automated DNA sequencer.

-

Sequence Analysis: The obtained DNA sequences from the mutant strains are compared with the sequence of the parental strain to identify any nucleotide changes, which are then translated to determine the corresponding amino acid substitutions.

Visualizing Resistance Development

The following diagrams, created using the DOT language, illustrate key concepts in this compound resistance.

Caption: this compound's dual-targeting mechanism of action.

Caption: The central role of target site mutations in resistance.

Caption: Workflow for inducing and identifying resistance mutations.

Conclusion

This compound demonstrates a promising profile with a high barrier to resistance development against key Gram-positive pathogens compared to other quinolones.[3][13] The primary mechanism of resistance involves specific mutations in the QRDRs of DNA gyrase and topoisomerase IV, with a unique sparing of the ParC subunit in S. pneumoniae.[9] The limited increase in MICs observed during in vitro resistance induction studies, coupled with a potential fitness cost for highly resistant mutants, suggests that this compound may retain its efficacy for a longer period in the clinical setting.[9] Continuous surveillance and further research into the molecular mechanisms of resistance are crucial to preserving the utility of this important antimicrobial agent.

References

- 1. Review of this compound with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaterapeutica.it [clinicaterapeutica.it]

- 3. Frontiers | The latest research progress on the clinical application of this compound [frontiersin.org]

- 4. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Malate? [synapse.patsnap.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. In Vitro Resistance Development to this compound in Streptococcus pneumoniae: A Unique Profile for a Novel Nonfluorinated Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selected Mutations by this compound and Fluoroquinolone Exposure Among Relevant Gram-Positive Bacterial Strains in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Nemonoxacin for the treatment of community-acquired pneumonia (CAP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemonoxacin is a novel non-fluorinated quinolone antibiotic demonstrating potent broad-spectrum activity against common pathogens responsible for community-acquired pneumonia (CAP), including drug-resistant strains. Clinical evidence from Phase II and III trials indicates that this compound is a safe and effective treatment for CAP, exhibiting non-inferiority to levofloxacin, a current standard-of-care fluoroquinolone. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical trial data, and detailed experimental protocols to inform ongoing research and drug development efforts in the field of infectious diseases.

Introduction

Community-acquired pneumonia (CAP) remains a significant cause of morbidity and mortality worldwide. The increasing prevalence of antibiotic resistance among key respiratory pathogens necessitates the development of new antimicrobial agents with improved efficacy and safety profiles. This compound, a C-8-methoxy non-fluorinated quinolone, has emerged as a promising candidate for the treatment of CAP. Its unique chemical structure confers potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. This document serves as an in-depth technical resource on the core data supporting the use of this compound for CAP.

Mechanism of Action

This compound exerts its bactericidal effect through a dual-targeting mechanism, inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This dual inhibition is crucial for preventing the replication and segregation of bacterial DNA, ultimately leading to cell death.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This compound binds to the enzyme-DNA complex, trapping the gyrase in a state where it has introduced a double-strand break in the DNA. This prevents the re-ligation of the DNA, leading to the accumulation of toxic DNA breaks.

-

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme is responsible for decatenating daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the separation of newly replicated chromosomes, thereby blocking cell division.

This dual-targeting mechanism is believed to contribute to this compound's potent activity and a lower propensity for the development of resistance compared to some other quinolones.

Clinical Efficacy in Community-Acquired Pneumonia

Multiple Phase II and Phase III clinical trials have evaluated the efficacy of this compound for the treatment of CAP, primarily in comparison to levofloxacin. The collective data from these studies demonstrate the non-inferiority of this compound.

Data Presentation

The following tables summarize the key efficacy outcomes from pivotal clinical trials.

Table 1: Clinical Cure Rates in Intent-to-Treat (ITT) and Per-Protocol (PP) Populations

| Study / Population | This compound 500 mg | This compound 750 mg | Levofloxacin 500 mg |

| Phase III (Oral, NCT01529476) [3] | |||

| mITT | 94.3% (300/318) | - | 93.5% (143/153) |

| Phase III (IV, NCT02205112) [1] | |||

| mITT | 91.8% (279/304) | - | 85.7% (138/161) |

| Phase II (Oral) [4] | |||

| ITT | 75.3% | 82.6% | 80.0% |

| PPc | 78.0% | 83.5% | 82.3% |

| Evaluable-ITT | 87.0% | 89.9% | 91.1% |

| Evaluable-PPc | 87.7% | 91.7% | 90.3% |

mITT: modified Intent-to-Treat; PPc: Per-Protocol clinical; Evaluable-ITT: Evaluable Intent-to-Treat; Evaluable-PPc: Evaluable Per-Protocol clinical.

Table 2: Microbiological Success Rates in Bacteriological Evaluable Populations

| Study | This compound 500 mg | This compound 750 mg | Levofloxacin 500 mg |

| Phase III (Oral, NCT01529476) [3] | 92.1% (105/114) | - | 91.7% (55/60) |

| Phase III (IV, NCT02205112) [1] | 88.8% (95/107) | - | 87.8% (43/49) |

| Phase II (Oral) [4] | 84.8% | 90.2% | 92.0% |

Experimental Protocols of Key Clinical Trials

The design and methodologies of the pivotal Phase III trials provide the foundation for the efficacy and safety data of this compound.

A. Phase III, Multicenter, Randomized, Double-Blind, Double-Dummy, Active-Controlled, Non-Inferiority Trial (Oral this compound vs. Oral Levofloxacin - NCT01529476) [3]

-

Objective: To assess the efficacy and safety of oral this compound compared with oral levofloxacin in adult patients with CAP.

-

Study Design: A 2:1 randomized, double-blind, double-dummy, parallel-group study.

-

Patient Population: Adult patients diagnosed with CAP.

-

Inclusion Criteria (Abbreviated):

-

Age ≥ 18 years.

-

Clinical diagnosis of CAP with radiographic evidence of new or progressive infiltrate.

-

Signs and symptoms of lower respiratory tract infection.

-

-

Exclusion Criteria (Abbreviated):

-

Hospital-acquired pneumonia.

-

Known or suspected infection with a pathogen resistant to the study medications.

-

Severe underlying disease that could confound the assessment of efficacy.

-

-

Treatment Arms:

-

This compound 500 mg orally once daily for 7-10 days.

-

Levofloxacin 500 mg orally once daily for 7-10 days.

-

-

Primary Efficacy Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit in the modified intent-to-treat (mITT) population.

-

Microbiological Assessment: Sputum and blood cultures were obtained at baseline. Microbiological response was assessed at the TOC visit.

B. Phase III, Multicenter, Randomized, Double-Blind, Double-Dummy, Parallel-Controlled Clinical Trial (Intravenous this compound vs. Intravenous Levofloxacin - NCT02205112) [1]

-

Objective: To evaluate the efficacy and safety of intravenous (IV) this compound versus IV levofloxacin for the treatment of CAP in adult patients.

-

Study Design: A randomized, double-blind, double-dummy, parallel-controlled trial.

-

Patient Population: Adult patients with CAP requiring initial IV therapy.

-

Inclusion Criteria (Abbreviated):

-

Age between 18 and 80 years.

-

Clinical diagnosis of CAP with new or progressive infiltrates on chest X-ray or CT scan.

-

Pneumonia Severity Index (PSI) score of II, III, or IV.

-

-

Exclusion Criteria (Abbreviated):

-

PSI score of I or V.

-

Healthcare-associated pneumonia, hospital-acquired pneumonia, or ventilator-associated pneumonia.

-

Known or suspected viral pneumonia, aspiration pneumonia, or lung abscess.

-

-

Treatment Arms:

-

This compound 500 mg via IV infusion once daily for 7-14 days.

-

Levofloxacin 500 mg via IV infusion once daily for 7-14 days.

-

-

Primary Efficacy Endpoint: Clinical cure rate at the TOC visit in the mITT population.

-

Secondary Endpoints: Microbiological success rate at the TOC visit in the bacteriological mITT population.

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated, with a safety profile comparable to that of levofloxacin.[5][6]

Table 3: Incidence of Adverse Events (AEs) and Drug-Related AEs

| Study / Event | This compound 500 mg | This compound 750 mg | Levofloxacin 500 mg |

| Phase III (Oral, NCT01529476) [3] | |||

| Any AE | 33.1% | - | 33.3% |

| Phase III (IV, NCT02205112) [1] | |||

| Drug-Related AEs | 37.1% | - | 22.2% |

| Integrated Safety Summary (Oral) [7] | |||

| Any AE | 36.9% | 54.8% | 39.7% |

| Drug-Related AEs | 22.9% | 31.0% | 22.5% |

The most frequently reported drug-related adverse events for this compound were generally mild to moderate in severity and included gastrointestinal disorders (such as nausea), and transient elevations in liver enzymes.[6][7] In the intravenous formulation study, local infusion site reactions were also noted.[1]

Conclusion

This compound represents a significant advancement in the treatment of community-acquired pneumonia. Its dual-target mechanism of action, potent in vitro activity against key respiratory pathogens, and demonstrated non-inferiority to levofloxacin in robust clinical trials underscore its potential as a valuable therapeutic option. The comprehensive data on its efficacy and safety profile, as detailed in this technical guide, provide a strong foundation for its integration into clinical practice and for guiding future research in the development of novel anti-infective agents. The favorable safety profile, particularly the lack of phototoxicity and a potentially lower risk for resistance development compared to some fluoroquinolones, further enhances its clinical utility. Continued post-marketing surveillance and further studies will continue to refine our understanding of the long-term benefits of this compound in the management of CAP.

References

- 1. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound malate vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety and efficacy of oral this compound versus levofloxacin in treatment of community-acquired pneumonia: A phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Safety and Efficacy of this compound vs Levofloxacin in Patients With Community-Acquired Pneumonia: A Systematic Review and Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Safety of oral this compound: A systematic review of clinical trials and postmarketing surveillance [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Crucial Role of the C-8-Methoxy Group in Nemonoxacin's Enhanced Antibacterial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent broad-spectrum antibacterial activity, particularly against challenging Gram-positive pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A key structural feature contributing to its enhanced efficacy is the presence of a methoxy group at the C-8 position of the quinolone core. This technical guide delves into the critical role of the C-8-methoxy group in defining this compound's mechanism of action, expanding its antibacterial spectrum, and reducing the potential for resistance development.

The C-8-Methoxy Group: A Key to Dual-Target Inhibition

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. The C-8-methoxy substituent of this compound plays a pivotal role in enhancing its inhibitory activity against both of these crucial enzymes.[2][3][4] This dual-targeting capability is a significant advantage over many other fluoroquinolones, which may preferentially inhibit one enzyme over the other.

The enhanced inhibition of both DNA gyrase and topoisomerase IV contributes to a broader spectrum of activity and a lower propensity for the selection of resistant mutants.[1][3][4] For bacteria to develop resistance to this compound, mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding both enzymes are often required, making the emergence of resistance a less frequent event.[1][2]

Signaling Pathway of this compound's Action

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Enhanced Activity Against a Broad Spectrum of Pathogens

The C-8-methoxy modification significantly boosts this compound's activity against Gram-positive bacteria, a class of pathogens where many older fluoroquinolones have limited efficacy.[1][2] This includes activity against clinically important resistant strains.

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to other fluoroquinolones against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.015-0.06 | 0.5-1 | 0.125-0.25 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.03 | 1-2 | 0.25-0.5 |

| Staphylococcus aureus (methicillin-susceptible) | 0.03-0.12 | 0.25-0.5 | 0.06-0.125 |

| Staphylococcus aureus (methicillin-resistant) | 0.5-4 | 8-32 | 2-8 |

| Enterococcus faecalis | 0.5-1 | 2-8 | 1-4 |

| Mycoplasma pneumoniae | 0.125-0.25 | 0.5 | 0.125 |

Note: MIC values are presented as ranges or MIC90 values (the concentration at which 90% of isolates are inhibited) and are compiled from multiple studies for comparative purposes.[4][5][6][7][8]

Experimental Protocols for Activity Assessment

To rigorously evaluate the activity of this compound and the role of its C-8-methoxy group, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][8]

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Preparation of Inoculum: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[9]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays are crucial for elucidating the specific inhibitory effects of this compound on its molecular targets.[10][11][12]

Experimental Workflow for DNA Gyrase Supercoiling Assay

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Detailed Methodology for DNA Gyrase Supercoiling Assay:

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase (subunits GyrA and GyrB), ATP, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing a detergent like SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled and relaxed DNA topoisomers migrate at different rates, allowing for their separation.

-

Visualization and Analysis: The DNA bands are visualized by staining with ethidium bromide and viewing under UV light. The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) is then determined.[13][14]

Detailed Methodology for Topoisomerase IV Decatenation Assay:

The protocol for the topoisomerase IV decatenation assay is similar to the gyrase assay, with the following key differences:

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

-

Enzyme: Purified topoisomerase IV (subunits ParC and ParE) is used.

-

Reaction: The assay measures the ability of topoisomerase IV to decatenate, or unlink, the kDNA network into individual minicircles.

-

Analysis: Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin of the gel.

Conclusion

The C-8-methoxy group is a cornerstone of this compound's potent antibacterial profile. Its role in enabling dual targeting of DNA gyrase and topoisomerase IV leads to enhanced activity, particularly against problematic Gram-positive pathogens, and a reduced likelihood of resistance development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel quinolone antibiotics, which are crucial in the ongoing battle against antimicrobial resistance. The structural and mechanistic insights gained from studying the C-8-methoxy modification can inform the rational design of future antibacterial agents with improved efficacy and safety profiles.

References

- 1. Review of this compound with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Safety of oral this compound: A systematic review of clinical trials and postmarketing surveillance [frontiersin.org]

- 4. Frontiers | The latest research progress on the clinical application of this compound [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vitro Activity of this compound, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Activities of this compound and Other Antimicrobial Agents Against Human Mycoplasma and Ureaplasmas Isolates and Their Defined Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. topogen.com [topogen.com]

Methodological & Application

Application Notes and Protocols for Nemonoxacin Quantification using High-Performance Liquid Chromatography (HPLC)

These application notes provide detailed methodologies for the quantitative determination of Nemonoxacin in biological matrices using two distinct High-Performance Liquid Chromatography (HPLC) methods: HPLC with Fluorescence Detection (HPLC-FL) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Quantification of this compound in Rat Plasma and Bile by HPLC with Fluorescence Detection

This method provides a sensitive and specific approach for the quantification of this compound in small volumes of rat plasma and bile, making it suitable for pharmacokinetic studies in small animals.[1][2]

Quantitative Data Summary

| Parameter | Plasma | Bile |

| Linearity Range | 5 - 1000 ng/mL | 100 - 10,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][2] | 100 ng/mL[1][2] |

| Intra-day Precision (%RSD) | ≤ 9.0%[2] | ≤ 9.0%[2] |

| Inter-day Precision (%RSD) | ≤ 9.0%[2] | ≤ 9.0%[2] |

| Accuracy (%Deviation) | ≤ 7.6%[2] | ≤ 7.6%[2] |

| Internal Standard (IS) | Gatifloxacin[1] | Gatifloxacin[1] |

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Gatifloxacin (Internal Standard)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Triethylamine (TEA)

-

Ethyl acetate (HPLC grade)

-

Isopropanol (HPLC grade)

-

Water (deionized or Milli-Q)

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Mobile Phase:

-

Fluorescence Detection: Excitation at 285 nm and emission at 465 nm[2]

-

Injection Volume: 20 µL

3. Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of this compound and Gatifloxacin in methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the stock solution with the mobile phase buffer. Spike appropriate volumes into blank plasma or bile to obtain calibration standards and QC samples.

-

Plasma Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of plasma, add 20 µL of the internal standard working solution (Gatifloxacin).[1]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

-

-

Bile Sample Preparation (Direct Dilution):

Experimental Workflow Diagram

Caption: Workflow for this compound quantification by HPLC-FL.

Application Note 2: Quantification of this compound in Human Plasma and Urine by LC-MS/MS

This LC-MS/MS method offers high sensitivity and selectivity for the determination of this compound in human plasma and urine, making it well-suited for clinical pharmacokinetic studies.[3]

Quantitative Data Summary

| Parameter | Plasma & Urine |

| Linearity Range | 5 - 1000 ng/mL[3] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |

| Accuracy, Precision, Selectivity, Recovery, Matrix Effect, Stability | Validated[3] |

| Internal Standard (IS) | Gatifloxacin[3] |

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Gatifloxacin (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (deionized or Milli-Q)

-

Methanol (for stock solutions)

2. Chromatographic and Mass Spectrometric Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column[3]

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)[3]

-

Flow Rate: (Not specified, typical for LC-MS/MS would be 0.2-0.6 mL/min)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[3]

-

MS Detection: Selected Reaction Monitoring (SRM)[3] (Specific transitions for this compound and Gatifloxacin would need to be optimized on the specific instrument).

3. Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of this compound and Gatifloxacin in methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the stock solution. Spike appropriate volumes into blank plasma or urine to obtain calibration standards and QC samples.

-

Plasma Sample Preparation (Protein Precipitation):

-

To an aliquot of plasma, add the internal standard (Gatifloxacin).

-

Add a precipitating agent (e.g., acetonitrile, typically 3 volumes).

-

Vortex to mix thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

Inject an aliquot into the LC-MS/MS system.[3]

-

-

Urine Sample Preparation (Liquid-Liquid Extraction):

-

To an aliquot of urine, add the internal standard (Gatifloxacin).

-

Perform liquid-liquid extraction with an appropriate organic solvent.[3]

-

Separate the organic layer.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Experimental Workflow Diagram

Caption: Workflow for this compound quantification by LC-MS/MS.

References

- 1. Determination of this compound in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A liquid chromatography-tandem mass spectrometry assay for the determination of this compound (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Models for Studying Nemonoxacin's Effect on Bacterial Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent tolerance and resistance to conventional antibiotic therapies. The formation of these structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), can lead to persistent and chronic infections. Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding the efficacy of this compound against bacterial biofilms is crucial for its clinical application.

These application notes provide detailed protocols for three commonly used in vitro models to assess the effect of this compound on bacterial biofilm formation and eradication: the Microtiter Plate Assay, the Calgary Biofilm Device, and the Flow Cell System.

Data Presentation: this compound Activity Against Bacterial Biofilms

The following tables summarize the expected quantitative data from the described experimental protocols. These values are illustrative and will vary depending on the bacterial species, strain, and specific experimental conditions.

Table 1: this compound Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) against Staphylococcus aureus

| Strain | MIC (µg/mL) | MBEC (µg/mL) | MBEC/MIC Ratio |

| Methicillin-Susceptible S. aureus (MSSA) ATCC 29213 | 0.03 - 0.125 | 8 - 32 | 64 - 1067 |

| Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | 0.25 - 1 | 64 - 256 | 64 - 1024 |

| Clinical Isolate (MRSA) | 0.5 - 2 | 128 - 512 | 64 - 1024 |

Table 2: this compound Inhibition of Pseudomonas aeruginosa Biofilm Formation

| Strain | This compound Concentration (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) |

| P. aeruginosa PAO1 | 1 | 20 - 30 |

| 4 | 40 - 60 | |

| 16 | 70 - 90 | |

| Clinical Isolate | 1 | 15 - 25 |

| 4 | 35 - 55 | |

| 16 | 65 - 85 |

Experimental Protocols

Microtiter Plate Assay for Biofilm Quantification

This static model is a high-throughput method for screening the effect of this compound on biofilm formation.

Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus or P. aeruginosa) in 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Plate Setup:

-

Add 100 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottom polystyrene microtiter plate.

-

Add 100 µL of TSB containing serial dilutions of this compound to the wells, achieving final concentrations ranging from sub-MIC to supra-MIC levels.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently decant the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

-

Staining:

-

Quantification:

Caption: Workflow for the microtiter plate biofilm assay.

Calgary Biofilm Device (CBD) for MBEC Determination

The CBD is designed for the simultaneous determination of the susceptibility of 96 equivalent biofilms to different antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard and then dilute it to approximately 10⁶ CFU/mL in a suitable growth medium.

-

Biofilm Formation:

-

Pipette 150 µL of the bacterial inoculum into each well of a 96-well plate.

-

Place the peg lid of the Calgary Biofilm Device onto the plate, ensuring the pegs are submerged in the inoculum.

-

Incubate the device on a rocking table or orbital shaker at 37°C for 24 hours to allow for biofilm formation on the pegs.

-

-

Antibiotic Challenge:

-

Prepare a 96-well plate with serial dilutions of this compound in fresh growth medium.

-

Carefully remove the peg lid from the biofilm formation plate, rinse it once in a 96-well plate containing sterile saline to remove planktonic bacteria, and then transfer it to the antibiotic-containing plate.

-

Incubate for a further 24 hours at 37°C.

-

-

Recovery and MBEC Determination:

-

After the antibiotic challenge, transfer the peg lid to a 96-well "recovery" plate containing fresh growth medium and a viability indicator (e.g., resazurin).

-

Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.

-

Incubate the recovery plate at 37°C for 24 hours.

-

The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm (i.e., no color change of the viability indicator).[3]

-

References

- 1. Crystal violet staining for biofilm analysis [bio-protocol.org]

- 2. Semi-quantitative analysis of biofilm using crystal violet staining [bio-protocol.org]

- 3. The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nemonoxacin in Combination Therapy with Vancomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. Vancomycin has long been a cornerstone of anti-MRSA therapy; however, reduced susceptibility and clinical failures have prompted investigation into combination therapies. Nemonoxacin, a novel non-fluorinated quinolone, exhibits potent activity against Gram-positive bacteria, including MRSA, by targeting DNA gyrase and topoisomerase IV.[1][2][3][4] The distinct mechanisms of action of this compound (inhibition of DNA replication) and vancomycin (inhibition of cell wall synthesis) provide a strong rationale for their combined use to enhance antibacterial efficacy and mitigate the development of resistance.[1][5]

These application notes provide a summary of the available data on the synergistic interaction between this compound and vancomycin and detailed protocols for in vitro evaluation of this combination therapy.

Data Presentation

The synergistic activity of this compound and vancomycin against MRSA has been demonstrated in vitro. A key study by Huang et al. (2022) provides quantitative evidence of this synergy.[6][7]

Table 1: Summary of In Vitro Synergy Data for this compound and Vancomycin against MRSA

| Parameter | Value | Reference |

| Organism | Methicillin-Resistant Staphylococcus aureus (MRSA) | [6][7] |

| Vancomycin MIC of tested strains | 2 µg/mL | [6] |

| Fractional Inhibitory Concentration Index (FICI) | ≤ 0.5 | [6][7] |

| Interpretation | Synergistic | [6][7] |

Note: FICI is a measure of the interaction between two antimicrobial agents. An FICI of ≤ 0.5 is indicative of synergy.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and vancomycin stems from their complementary mechanisms of action, targeting two distinct and essential bacterial processes.

Vancomycin inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby preventing their incorporation into the growing peptidoglycan chain.[5][8][9][10][11] This weakens the cell wall, leading to cell lysis. This compound, a quinolone, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3][4] By simultaneously targeting these two critical pathways, the combination of vancomycin and this compound can lead to enhanced bactericidal activity and a reduced likelihood of the emergence of resistant mutants.[6][7]

Experimental Protocols

The following are detailed protocols for assessing the in vitro synergy of this compound and vancomycin against S. aureus.

Checkerboard Microdilution Assay

This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the in vitro interaction between two antimicrobial agents.

Experimental Workflow:

Materials:

-

This compound powder

-

Vancomycin powder

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

S. aureus isolates (e.g., MRSA strains)

-

Sterile tubes and pipettes

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Preparation of Antibiotic Solutions:

-

Prepare stock solutions of this compound and vancomycin in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration of 1280 µg/mL.

-

Perform serial twofold dilutions of each antibiotic in CAMHB to obtain a range of concentrations.

-

-

Plate Setup:

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the this compound dilutions horizontally across the plate.

-

Add 50 µL of the vancomycin dilutions vertically down the plate. This creates a matrix of varying concentrations of both drugs.

-

Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

Culture the S. aureus isolate on an appropriate agar plate overnight.

-

Suspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

-

Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Vancomycin in combination / MIC of Vancomycin alone)

-

Interpret the FICI as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Indifference (or additive)

-

FICI > 4: Antagonism

-

-

Time-Kill Curve Assay

This assay evaluates the bactericidal activity of antimicrobial agents over time.

Procedure:

-

Preparation:

-

Prepare CAMHB containing this compound alone, vancomycin alone, and the combination of both at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in each test tube. Include a growth control tube without any antibiotic.

-

-

Incubation and Sampling:

-

Incubate all tubes at 35-37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Count:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on each plate.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each antimicrobial condition.

-

Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

-

Bactericidal activity is defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum.

-

In Vitro Dynamic Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This advanced model simulates the human pharmacokinetic profiles of the antibiotics to provide a more clinically relevant assessment of their combined effect.

Logical Relationship of PK/PD Model Components:

Procedure (based on Huang et al., 2022):

-

Model Setup: A one-compartment in vitro model is used. This typically consists of a central reservoir containing the bacterial culture, connected to pumps for the infusion of fresh medium and the removal of antibiotic-containing medium to simulate drug elimination.

-

Simulation of Human Pharmacokinetics:

-

The model is programmed to simulate the human plasma concentration-time profiles of this compound (e.g., 500 mg once daily) and vancomycin (e.g., 1 g every 12 hours).[12][13][14]

-

This is achieved by controlling the rates of infusion of antibiotic-containing medium and the elimination of medium from the central reservoir.

-

-

Bacterial Inoculum: The central reservoir is inoculated with a standardized suspension of the MRSA strain to be tested.

-

Experiment Execution: The dynamic simulation is run for a specified period (e.g., 48-72 hours).

-

Sampling and Analysis:

-

Samples are collected from the central reservoir at various time points.

-

The bacterial concentration (CFU/mL) in each sample is determined by serial dilution and plating.

-

The antibiotic concentrations can also be measured to verify the accuracy of the simulation.

-

-

Outcome Assessment: The effect of the combination therapy is assessed by observing the change in bacterial density over time compared to monotherapy and a growth control. The suppression of the emergence of resistant subpopulations is also a key endpoint.

Conclusion

The combination of this compound and vancomycin represents a promising strategy for the treatment of infections caused by MRSA. The available in vitro data strongly suggest a synergistic interaction that enhances bactericidal activity. The provided protocols offer a framework for researchers and drug development professionals to further investigate and characterize the potential of this combination therapy. Rigorous in vitro evaluation using methods such as checkerboard assays, time-kill curves, and dynamic PK/PD models is essential to understand the full potential of this therapeutic approach.

References

- 1. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Checkerboard assay [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]

- 6. Frontiers | The latest research progress on the clinical application of this compound [frontiersin.org]

- 7. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]

- 10. researchgate.net [researchgate.net]

- 11. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. emerypharma.com [emerypharma.com]

- 14. In Vitro Pharmacodynamic Models to Evaluate Anti-infective Pharmacodynamics | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Nemonoxacin in the Treatment of Diabetic Foot Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic demonstrating a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) makes it a promising candidate for treating complex infections such as Diabetic Foot Infections (DFIs), which are often polymicrobial and involve resistant bacterial strains.[3][4] These notes provide a comprehensive overview of the application of this compound in DFI, including summaries of clinical data, detailed experimental protocols, and visualizations of its mechanism and relevant pathways.

This compound's mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[5][6] This dual-target approach is thought to reduce the risk of resistance development.[6] A key structural feature, a C-8-methoxy group, enhances its activity against Gram-positive bacteria.[6]

Data Presentation

The following tables summarize the quantitative data from a pilot clinical study (NCT00685698) evaluating the efficacy and safety of this compound in patients with mild to moderate DFIs, as well as in vitro susceptibility data from various studies.[1][3]

Table 1: Clinical and Microbiological Efficacy of this compound in DFI (NCT00685698) [1][3]

| Outcome | Intent-to-Treat (ITT) Population | Per-Protocol (PP) Population |

| Clinical Success at Test-of-Cure (TOC) | 95.7% (22/23) | 94.7% (18/19) |

| Microbiological Success at TOC | 82.6% (19/23) | 89.5% (17/19) |

| Clinical Success in Monomicrobial Infections | 100.0% | Not Reported |

| Clinical Success in Polymicrobial Infections | 93.8% | Not Reported |

| Clinical Success in MRSA Infections | 100.0% (4/4) | Not Reported |

Table 2: In Vitro Activity of this compound Against Common DFI Pathogens

| Pathogen (Number of Isolates) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Staphylococcus aureus (all)[7] | ≤0.015 - 8 | 0.06 | 2 |

| Methicillin-Susceptible S. aureus (MSSA)[7] | ≤0.015 - 4 | 0.03 | 0.25 |